

# Vosoritide Acetate in Achondroplasia: A Comparative Analysis of Annualized Growth Velocity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Vosoritide acetate |           |
| Cat. No.:            | B15579965          | Get Quote |

A deep dive into the clinical trial data of **vosoritide acetate**, offering a statistical comparison of its impact on annualized growth velocity against placebo and natural history in children with achondroplasia. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of vosoritide's clinical performance.

### **Executive Summary**

**Vosoritide acetate**, a C-type natriuretic peptide (CNP) analog, is the first targeted therapy approved for achondroplasia, the most common form of disproportionate short stature. Clinical trials have demonstrated its efficacy in increasing annualized growth velocity (AGV) in children with this condition. This guide provides a detailed statistical analysis of AGV from pivotal clinical trials, comparing the performance of vosoritide to placebo and the natural history of achondroplasia. Experimental protocols are outlined to provide context for the presented data, and signaling pathways are visualized to illustrate the mechanism of action.

# Comparative Analysis of Annualized Growth Velocity

The primary measure of efficacy in vosoritide clinical trials is the change in annualized growth velocity. The following tables summarize the key findings from Phase 2 and Phase 3 studies, comparing the outcomes in patients treated with vosoritide to those receiving placebo and to the natural growth patterns observed in children with achondroplasia.



| Table 1: Annualized Growth Velocity (AGV) in Vosoritide Phase 3 Clinical Trial (52 Weeks)             |                                             |
|-------------------------------------------------------------------------------------------------------|---------------------------------------------|
| Treatment Group                                                                                       | Mean AGV (cm/year)                          |
| Vosoritide (15 μg/kg/day)                                                                             | 5.39[1]                                     |
| Placebo                                                                                               | 3.81[1]                                     |
| Adjusted Mean Difference                                                                              | 1.57 (95% CI: 1.22 - 1.93; p <0.0001)[2][3] |
|                                                                                                       |                                             |
| Table 2: Change from Baseline in Annualized<br>Growth Velocity (AGV) in Vosoritide Clinical<br>Trials |                                             |
| Study Phase & Duration                                                                                | Mean Change from Baseline in AGV (cm/year)  |
| Phase 3 (52 weeks) vs. Placebo                                                                        | +1.57[2][3]                                 |
| Phase 2 (42 months, 15 μg/kg/day group)                                                               | +1.46                                       |
| Natural History AGV in Achondroplasia (for comparison)                                                |                                             |
| Age 1 year                                                                                            | ~7.1 - 7.4 cm/year[4][5]                    |
| Age 10 years                                                                                          | ~3.6 cm/year[4][5]                          |

### **Experimental Protocols**

The clinical trials for vosoritide followed rigorous methodologies to assess its safety and efficacy. Below are the key aspects of the experimental protocols for the pivotal Phase 3 study.

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial was conducted in children with achondroplasia.[2][3]

Participant Population: The study enrolled children aged 5 to 18 years with a confirmed diagnosis of achondroplasia and open growth plates.[2][3] Participants were required to have completed a minimum six-month baseline observational study to determine their baseline growth velocity before entering the trial.[1][6]



Treatment Protocol: Participants were randomized to receive either daily subcutaneous injections of vosoritide at a dose of 15.0 μg/kg/day or a matching placebo for 52 weeks.[2][7]

Primary Endpoint: The primary endpoint was the change from baseline in annualized growth velocity (AGV) at 52 weeks in the vosoritide group compared to the placebo group.[2][3]

Data Analysis: The primary efficacy analysis was an analysis of covariance (ANCOVA) of the change from baseline in AGV at 52 weeks, with treatment group as the main effect and baseline AGV, age, and sex as covariates.

#### **Mechanism of Action and Clinical Trial Workflow**

To visually represent the underlying biological process and the structure of the clinical evaluation, the following diagrams are provided.



Click to download full resolution via product page

Vosoritide Signaling Pathway





Click to download full resolution via product page

Vosoritide Clinical Trial Workflow

# **Concluding Remarks**



The statistical analysis of clinical trial data robustly supports the efficacy of **vosoritide acetate** in increasing annualized growth velocity in children with achondroplasia compared to both placebo and the natural history of the condition. The provided experimental protocols offer transparency into the methodology used to generate this evidence. The signaling pathway diagram illustrates the targeted mechanism of action, antagonizing the overactive FGFR3 pathway. These findings represent a significant advancement in the therapeutic landscape for achondroplasia. Long-term extension studies are ongoing to further elucidate the sustained effects of vosoritide on growth and other clinical outcomes.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safe and persistent growth-promoting effects of vosoritide in children with achondroplasia: 2-year results from an open-label, phase 3 extension study PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioMarin Announces The Lancet Publishes Detailed Vosoritide Phase 3 Data
  Demonstrating Statistically Significant Increase in Annualized Growth Velocity (AGV) Over
  52 Weeks in Children with Achondroplasia [prnewswire.com]
- 3. BioMarin Announces The Lancet Publishes Detailed Vosoritide Phase 3 Data
  Demonstrating Statistically Significant Increase in Annualized Growth Velocity (AGV) Over
  52 Weeks in Children with Achondroplasia BioMarin Corporate [biomarin.com]
- 4. Growth parameters in children with achondroplasia: A 7-year, prospective, multinational, observational study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy | VOXZOGO® (vosoritide) HCP [hcp.biomarin.com]
- 7. droracle.ai [droracle.ai]
- 8. thechandlerproject.org [thechandlerproject.org]
- To cite this document: BenchChem. [Vosoritide Acetate in Achondroplasia: A Comparative Analysis of Annualized Growth Velocity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579965#statistical-analysis-of-annualized-growth-velocity-in-vosoritide-acetate-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com